4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] (CAS 4162-45-2), commonly known as TBBPA-BHEE or BA-50, is a highly specialized reactive brominated flame retardant. Structurally, it consists of a tetrabromobisphenol A core etherified with two terminal primary aliphatic hydroxyl (hydroxyethyl) groups. This molecular architecture delivers a high bromine content (approximately 50% by weight) while providing highly reactive diol functionality. Unlike standard additive flame retardants, TBBPA-BHEE is designed to function as a covalent monomer or chain extender in step-growth polymerizations, permanently integrating fire resistance into the backbones of polyurethanes, polyesters, and epoxy resins without compromising the host material's mechanical integrity or optical properties [1].
Substituting TBBPA-BHEE with its parent compound, Tetrabromobisphenol A (TBBPA), or with non-reactive additive flame retardants critically compromises polymer synthesis and performance. Generic TBBPA possesses phenolic hydroxyl groups, which exhibit low nucleophilicity and high steric hindrance, making them sluggish and highly inefficient when reacted with isocyanates or carboxylic acids. This leads to incomplete polymerization, poor molecular weight build-up, and disruption of polyurethane phase segregation[1]. Furthermore, the unreacted phenolic protons in TBBPA are susceptible to oxidation, causing severe thermal discoloration (yellowing) during melt processing. Conversely, relying on additive brominated flame retardants results in physical mixing rather than covalent bonding, leading to inevitable surface blooming, leaching, and degradation of mechanical properties over time. TBBPA-BHEE’s primary aliphatic diols solve both issues by ensuring rapid, quantitative covalent integration and superior thermal stability[2].
In the synthesis of flame-retardant polyurethanes, the nucleophilicity of the hydroxyl groups dictates the efficiency of chain extension. TBBPA-BHEE features primary aliphatic hydroxyls that react rapidly and quantitatively with diisocyanates (such as MDI or dicyclohexylmethane-4,4'-diisocyanate) at standard curing temperatures. In contrast, the phenolic hydroxyls of baseline TBBPA require aggressive catalysis and higher temperatures, often resulting in premature chain termination. Quantitative formulation data demonstrates that TBBPA-BHEE can be incorporated at levels yielding 20–30% total bromine by weight while strictly maintaining an ideal stoichiometric isocyanate index of 0.95 to 1.2, ensuring the formation of high-molecular-weight, structurally sound polyurethane elastomers[1].
| Evidence Dimension | Hydroxyl reactivity toward isocyanates |
| Target Compound Data | Primary aliphatic diol enables quantitative reaction at standard index 0.95-1.2 |
| Comparator Or Baseline | TBBPA (Phenolic diol causes sluggish reaction and incomplete chain extension) |
| Quantified Difference | Enables targeted 20-30% wt bromine incorporation without disrupting polymer stoichiometry |
| Conditions | Polyurethane elastomer synthesis using cycloaliphatic or aromatic diisocyanates |
Procurement of the hydroxyethyl ether derivative is mandatory for polyurethane manufacturers who require a true reactive chain extender rather than a disruptive additive.
The etherification of the bisphenol core in TBBPA-BHEE removes the labile acidic protons present in standard TBBPA. This structural modification dramatically shifts the thermal degradation onset and eliminates the formation of highly colored quinone byproducts during high-temperature processing. When utilized in clear resin systems, TBBPA-BHEE maintains optical transparency and resists thermal yellowing, whereas unmodified TBBPA rapidly discolors under identical oxidative and thermal stress. This stability allows TBBPA-BHEE to be utilized in optically clear polyurethanes and high-end coatings where both stringent fire safety and visual transparency are absolute requirements [1].
| Evidence Dimension | Resistance to thermal discoloration and oxidation |
| Target Compound Data | Etherified structure blocks quinone formation, maintaining optical clarity |
| Comparator Or Baseline | TBBPA (Phenolic structure is highly prone to oxidative yellowing/browning) |
| Quantified Difference | Complete elimination of phenolic-driven thermal discoloration during melt processing |
| Conditions | High-temperature resin curing and melt processing |
Essential for buyers formulating transparent or light-colored flame-retardant plastics, coatings, and medical devices where thermal yellowing is a critical failure mode.
Additive flame retardants are notorious for migrating out of polymer matrices over time—a phenomenon known as blooming—which degrades both the mechanical properties of the plastic and its long-term fire resistance, while also posing environmental leaching hazards. Because TBBPA-BHEE acts as a reactive monomer, it forms stable covalent ether or urethane linkages within the polymer backbone. Comparative life-cycle assessments show that reactive flame retardants like TBBPA-BHEE exhibit near-zero migration under thermal aging and solvent exposure, whereas traditional additive brominated compounds can exhibit significant mass loss and surface accumulation. This permanence is critical for compliance with strict environmental and durability standards in electronics and construction materials [1].
| Evidence Dimension | Flame retardant migration (blooming) over time |
| Target Compound Data | Covalently bound with near-zero migration |
| Comparator Or Baseline | Additive brominated flame retardants (Physical mixture with high migration and leaching) |
| Quantified Difference | Permanent retention of flame retardancy and mechanical integrity without mass loss |
| Conditions | Long-term thermal aging and solvent exposure of thermoset polymers |
Justifies the higher procurement cost of reactive monomers by ensuring long-term regulatory compliance and preventing mechanical degradation in the final product.
Directly leveraging its primary aliphatic diol functionality, TBBPA-BHEE is the optimal chain extender for synthesizing fire-resistant polyurethanes. It is specifically chosen over TBBPA when manufacturers need to maintain high molecular weight and precise isocyanate stoichiometry, particularly in optically clear or radiopaque medical-grade polyurethanes [1].
In the production of laminates for printed circuit boards and structural composites, TBBPA-BHEE is copolymerized into the resin backbone. Its use is mandated when the final product must resist thermal discoloration during soldering or curing, and where the blooming of additive flame retardants would cause delamination or electrical failure[2].
TBBPA-BHEE is utilized in specialized adhesives and coatings that require permanent, non-leaching fire resistance. The covalent integration ensures that the flame retardant does not migrate to the adhesive interface over time, preserving bond strength under harsh environmental aging conditions [3].
Irritant